
Cholyl-fbal
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Description
Cholyl-fbal, also known as this compound, is a useful research compound. Its molecular formula is C27H44FNO6 and its molecular weight is 497.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Gastrointestinal Agents - Cholic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Diagnostic Applications
Fluorescent Assays for Biliary Elimination:
Cholyl-fbal is primarily utilized in assays to evaluate biliary elimination. Its fluorescence properties allow for the visualization of bile canaliculi in hepatocytes, providing insights into cholestatic hepatotoxicity. This method has been commercialized in tests such as GENTEST® by Becton Dickinson, which assesses liver function through intravenous administration of this compound and subsequent fluorescence measurement in plasma samples .
Monitoring Drug-Drug Interactions:
The compound is instrumental in assessing drug-drug interactions (DDIs). By quantifying this compound levels in biological fluids using high-performance liquid chromatography (HPLC) and tandem mass spectrometry (MS/MS), researchers can monitor pharmacokinetic parameters following drug administration. This application is crucial for understanding how different drugs may affect each other's metabolism and efficacy .
Research on Liver Function and Disease
Liver Function Tests:
this compound has been employed in experimental models to evaluate liver function post-administration. The fluorescence intensity correlates with liver health, allowing researchers to determine the impact of various agents on hepatic function. This utility is particularly relevant in studies involving cholestatic agents, where this compound aids in assessing the severity of cholestasis .
Pathogenesis of Liver Diseases:
Research indicates that bile acids, including those derived from this compound, play a significant role in the pathogenesis of liver diseases such as cholestasis and cholelithiasis. By utilizing this compound in bioassays, scientists can better understand the biochemical pathways involved in these conditions and explore potential therapeutic interventions .
Case Studies and Findings
Q & A
Basic Research Questions
Q. How to design robust experiments for synthesizing and characterizing Cholyl-FBAL?
Methodological Answer:
- Synthesis Protocol: Use controlled reaction conditions (e.g., temperature, pH, stoichiometric ratios) with reagents explicitly labeled by manufacturer and product codes (e.g., Merck, Oxoid) to ensure reproducibility .
- Characterization: Employ tandem analytical techniques such as LC-MS for purity assessment, 1H NMR for structural confirmation (peaks corresponding to cholic acid and FBAL moieties), and FT-IR to validate functional groups .
- Documentation: Follow standardized lab report guidelines, detailing equipment specifications (e.g., HPLC column type, detector settings) and statistical validation of yield calculations .
Q. What analytical techniques are critical for validating this compound’s structural and functional integrity?
Methodological Answer:
- Structural Validation: Combine high-resolution mass spectrometry (HRMS) with 1H/13C NMR to resolve stereochemical ambiguities. Cross-reference spectral data with synthetic intermediates (e.g., cholic acid derivatives) .
- Functional Assays: Use in vitro bile acid receptor binding assays (e.g., FXR agonism/antagonism) with positive/negative controls (e.g., ursodeoxycholic acid) and IC50/EC50 dose-response curves .
- Reproducibility: Replicate experiments across independent labs using identical instrumentation (e.g., Agilent 1260 HPLC) and batch-tested reagents .
Q. How to ensure reproducibility in pharmacokinetic studies of this compound?
Methodological Answer:
- Standardized Models: Use genetically homogeneous animal cohorts (e.g., C57BL/6 mice) with controlled diets to minimize metabolic variability .
- Sampling Protocol: Collect plasma/tissue samples at fixed intervals (e.g., 0, 1, 3, 6 hr post-administration) and quantify via LC-MS/MS with deuterated internal standards (e.g., d4-Cholyl-FBAL) .
- Data Reporting: Include negative controls (e.g., vehicle-treated groups) and publish raw data (e.g., peak area ratios) in supplementary materials .
Advanced Research Questions
Q. How to resolve contradictions in reported pharmacokinetic data for this compound?
Methodological Answer:
- Source Analysis: Compare methodologies across studies (e.g., dosing regimens, analytical techniques). For example, discrepancies in bioavailability may stem from differences in LC-MS detection limits or animal models .
- Meta-Analysis: Perform a systematic review using Boolean search strategies (e.g., "this compound AND pharmacokinetics") across PubMed, Scopus, and Web of Science to identify biases (e.g., selective reporting of positive results) .
- Experimental Replication: Independently validate conflicting results under standardized conditions (e.g., harmonized HPLC protocols) and publish null findings .
Q. What strategies validate target engagement in this compound’s mechanistic studies?
Methodological Answer:
- Competitive Binding Assays: Use radiolabeled 3H-Cholyl-FBAL in displacement studies with recombinant FXR/TGR5 receptors. Include saturation binding curves to calculate Kd values .
- Omics Integration: Correlate receptor activation (e.g., FXR luciferase reporter assays) with transcriptomic profiling (RNA-seq) of hepatic cells to confirm downstream gene regulation .
- Negative Controls: Test structural analogs lacking key functional groups (e.g., FBAL-deleted derivatives) to isolate pharmacological effects .
Q. How to integrate multi-omics data into this compound’s toxicity profiling?
Methodological Answer:
- Data Harmonization: Use bioinformatics pipelines (e.g., MetaboAnalyst, IPA) to align metabolomic (e.g., bile acid profiles), proteomic (e.g., CYP enzyme levels), and transcriptomic datasets .
- Contradiction Mapping: Apply principal component analysis (PCA) to identify outliers in hepatotoxicity studies. For example, discordant LC-MS/MS and histopathology data may reflect sampling timepoint differences .
- Validation: Confirm in silico predictions (e.g., network pharmacology) with ex vivo liver slice models exposed to this compound .
Properties
CAS No. |
110501-27-4 |
---|---|
Molecular Formula |
C27H44FNO6 |
Molecular Weight |
497.6 g/mol |
IUPAC Name |
2-fluoro-3-[[(4R)-4-[(3R,5S,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C27H44FNO6/c1-14(4-7-23(33)29-13-20(28)25(34)35)17-5-6-18-24-19(12-22(32)27(17,18)3)26(2)9-8-16(30)10-15(26)11-21(24)31/h14-22,24,30-32H,4-13H2,1-3H3,(H,29,33)(H,34,35)/t14-,15+,16-,17-,18?,19?,20?,21-,22+,24?,26+,27-/m1/s1 |
InChI Key |
XPDXADLFWGSPSP-DRRSVZEQSA-N |
SMILES |
CC(CCC(=O)NCC(C(=O)O)F)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(C(=O)O)F)[C@H]1CCC2[C@@]1([C@H](CC3C2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)NCC(C(=O)O)F)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Synonyms |
cholyl-FBAL FBAL cholate N-cholyl-2-fluoro-beta-alanine |
Origin of Product |
United States |
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